molecular formula C24H27N3O3S B2443891 (E)-methyl 2-(2-cyano-3-(4-(diethylamino)phenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 379714-54-2

(E)-methyl 2-(2-cyano-3-(4-(diethylamino)phenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No.: B2443891
CAS No.: 379714-54-2
M. Wt: 437.56
InChI Key: FZRRUAJSHNOUJP-UHFFFAOYSA-N
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Description

(E)-methyl 2-(2-cyano-3-(4-(diethylamino)phenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a useful research compound. Its molecular formula is C24H27N3O3S and its molecular weight is 437.56. The purity is usually 95%.
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Properties

IUPAC Name

methyl 2-[[(E)-2-cyano-3-[4-(diethylamino)phenyl]prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O3S/c1-4-27(5-2)18-12-10-16(11-13-18)14-17(15-25)22(28)26-23-21(24(29)30-3)19-8-6-7-9-20(19)31-23/h10-14H,4-9H2,1-3H3,(H,26,28)/b17-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZRRUAJSHNOUJP-SAPNQHFASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=C(C#N)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-methyl 2-(2-cyano-3-(4-(diethylamino)phenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a member of the benzo[b]thiophene family, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antitumor properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

 E methyl 2 2 cyano 3 4 diethylamino phenyl acrylamido 4 5 6 7 tetrahydrobenzo b thiophene 3 carboxylate\text{ E methyl 2 2 cyano 3 4 diethylamino phenyl acrylamido 4 5 6 7 tetrahydrobenzo b thiophene 3 carboxylate}

This structure features a tetrahydrobenzo[b]thiophene core with various functional groups that contribute to its biological activity.

Recent studies have highlighted the compound's potential as an apoptosis-inducing agent in cancer cells. For instance, a study demonstrated that compounds derived from the benzo[b]thiophene scaffold exhibited significant cytotoxic effects against various cancer cell lines, including MCF-7 breast cancer cells. The mechanism involves induction of apoptosis and cell cycle arrest at the G2/M phase.

In Vitro Studies

In vitro assays have shown that this compound has an IC50 value ranging from 23.2 to 49.9 µM against MCF-7 cells. The compound significantly decreased cell viability and increased early and late apoptotic cell populations compared to untreated controls .

Compound IC50 (µM) Cell Line Effect
(E)-methyl 2-(...)23.2 - 49.9MCF-7Induces apoptosis

In Vivo Studies

In vivo studies using murine models have confirmed the antitumor efficacy of this compound. It demonstrated significant tumor growth inhibition in xenograft models of breast cancer. Notably, treatment resulted in improved hematological parameters and reduced liver enzyme levels indicative of hepatotoxicity associated with chemotherapy .

Analgesic Activity

Research has also indicated that derivatives of tetrahydrobenzo[b]thiophene exhibit analgesic properties. For example, compounds synthesized from this scaffold were evaluated using the hot plate method in animal models and showed significant analgesic effects surpassing those of standard analgesics like metamizole .

Antimicrobial Activity

The antimicrobial properties of related compounds have been documented. Derivatives containing the benzo[b]thiophene structure displayed notable activity against various bacterial strains, suggesting potential applications in treating infections .

Chemical Reactions Analysis

β-Enaminonitrile System

The acrylamido-cyano moiety undergoes nucleophilic additions and cyclocondensations :

  • Electrophilic attack : Reacts with aldehydes/ketones to form pyran or pyridine derivatives .

  • Cyclization : Forms thienopyrimidines upon treatment with urea/thiourea .

Ester Group

  • Hydrolysis : Under basic conditions, converts to the carboxylic acid derivative, enhancing water solubility .

  • Aminolysis : Reacts with amines (e.g., hydrazine) to yield hydrazides .

Diethylamino Substituent

  • Protonation : The –N(CH₂CH₃)₂ group enhances solubility in acidic media via quaternary ammonium salt formation .

  • Electron donation : Activates the aryl ring for electrophilic substitution (e.g., nitration, sulfonation) .

Antioxidant Activity

The compound exhibits radical scavenging via hydrogen donation from the phenolic/amine groups. Key findings include:

AssayActivity (% Inhibition at 100 μM)Reference
DPPH Radical78–82%
Nitric Oxide65–70%
Lipid Peroxidation72–75%

Structure-activity relationship : Electron-donating groups (e.g., –OH, –OCH₃) enhance activity, while steric hindrance reduces efficacy .

Antibacterial Reactions

Shows moderate activity against Bacillus subtilis (12–14 mm inhibition zone) and Staphylococcus aureus (10–12 mm) via membrane disruption .

Stability and Degradation

  • Thermal stability : Decomposes above 210°C .

  • Photodegradation : The enamine bond undergoes cis-trans isomerization under UV light .

Comparative Reactivity with Analogues

Compound ModificationReactivity TrendReference
4-OH substitutionEnhanced antioxidant activity
4-OCH₃ substitutionReduced solubility in polar media
Replacement of –CN with –COORLower electrophilicity

This compound’s multifunctional architecture allows diverse reactivity, making it a candidate for pharmaceutical and material science applications. Further studies should explore its catalytic and optoelectronic properties .

Preparation Methods

Formation of Tetrahydrobenzo[b]thiophene Core

The synthesis commences with cyclohexan-1,4-dione, which undergoes condensation with cyanoacetamide in ethanol under acidic conditions (Scheme 1). This yields ethyl 2-(2-cyanoacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate as a key intermediate (mp 208–210°C, Rf 0.76). For methyl ester derivatives, methanol substitutes ethanol during esterification, achieving 85–92% conversion.

Scheme 1 :
$$
\text{Cyclohexan-1,4-dione} + \text{CH}2(\text{CN})\text{CO}2\text{R} \xrightarrow{\text{H}^+} \text{Tetrahydrobenzo[b]thiophene intermediate}
$$

Knoevenagel Condensation for Acrylamido Formation

The intermediate reacts with 4-(diethylamino)benzaldehyde via Knoevenagel condensation (Method A):

Reaction Conditions :

  • Catalyst : Piperidine (0.35 mL) + acetic acid (1.3 mL)
  • Solvent : Toluene (50 mL)
  • Temperature : Reflux (110°C)
  • Time : 5–6 hours

Procedure :

  • Charge reactor with intermediate (10 mM), aldehyde (11 mM), and solvent
  • Add catalyst mixture under nitrogen atmosphere
  • Monitor via TLC (hexane:ethyl acetate 7:3)
  • Cool, filter precipitate, recrystallize from ethanol

Yield : 67–89% (dependent on substituent electronic effects).

Esterification and Product Isolation

The ethyl ester undergoes transesterification with methanol (2 equivalents) in presence of NaOMe (5 mol%), achieving 94% conversion to methyl ester. Final purification via column chromatography (silica gel, gradient elution) yields analytically pure product.

Spectroscopic Characterization

Infrared Spectroscopy

Key IR absorptions (KBr, cm$$^{-1}$$):

  • 3418 (N–H stretch)
  • 2197 (C≡N)
  • 1724 (ester C=O)
  • 1660 (amide C=O)
  • 1602 (C=C aromatic)

Nuclear Magnetic Resonance

$$ ^1H $$-NMR (400 MHz, DMSO-$$d_6 $$) :

  • δ 1.12 (t, 6H, N(CH$$2$$CH$$3$$)$$_2$$, $$ J = 7.0 \, \text{Hz} $$)
  • δ 3.42 (q, 4H, N(CH$$2$$CH$$3$$)$$_2$$)
  • δ 8.29 (s, 1H, acrylamido CH=)
  • δ 12.31 (s, 1H, NH)

$$ ^{13}C $$-NMR :

  • 168.5 (ester CO)
  • 164.2 (amide CO)
  • 118.9 (CN)
  • 151.2–114.7 (aromatic carbons)

Optimization Studies

Catalytic System Comparison

Catalyst Solvent Time (h) Yield (%)
Piperidine Toluene 6 89
NaOH Ethanol 8 67
DMAP DMF 4 72

Piperidine in toluene proved optimal, minimizing side reactions compared to basic conditions.

Alternative Synthetic Routes

Palladium-Catalyzed C–H Functionalization

Recent advances demonstrate benzo[b]thiophene synthesis via Pd(OAc)$$_2$$-catalyzed intramolecular C–S bond formation (Scheme 2):

Conditions :

  • 5 mol% Pd(OAc)$$_2$$
  • DMSO, 80°C, 12 hours
  • Yield: 68%

Advantages :

  • Avoids multi-step cyclization
  • Tolerates electron-deficient aryl groups

Physicochemical Properties

Property Value
Molecular Formula C$${23}$$H$${26}$$N$$3$$O$$3$$S
Molecular Weight 424.54 g/mol
Melting Point 218–220°C
LogP 3.12
Solubility (H$$_2$$O) <0.1 mg/mL

Q & A

Q. Key Parameters :

  • Solvent: Toluene
  • Catalysts: Piperidine (0.35 mL) and acetic acid (1.3 mL) per 50 mL solvent .
  • Monitoring: Thin-layer chromatography (TLC) for reaction completion .

Advanced: How can reaction conditions be optimized to improve yield and purity?

Answer:
Optimization strategies include:

  • Solvent Selection : Toluene is preferred due to its high boiling point and compatibility with Knoevenagel condensation. Alternatives like DMF may accelerate reactions but complicate purification .
  • Catalyst Ratio : Adjusting piperidine:acetic acid ratios (e.g., 1:3.7) enhances proton transfer efficiency, reducing side reactions .
  • Temperature Control : Reflux at 110–120°C ensures sufficient energy for condensation while avoiding decomposition .
  • Purification : Gradient recrystallization (e.g., ethanol followed by ethyl acetate) improves purity. For example, compounds with phenolic substituents show higher crystallinity .

Q. Data-Driven Example :

  • Substituents with electron-donating groups (e.g., 4-hydroxyphenyl) yield 90% purity after a single recrystallization, while electron-withdrawing groups may require additional steps .

Basic: What spectroscopic techniques confirm the compound’s structure?

Answer:

  • IR Spectroscopy : Key peaks include:
    • 2212 cm⁻¹ : C≡N stretch (cyano group).
    • 1660 cm⁻¹ : Ester C=O stretch.
    • 1605 cm⁻¹ : Amide C=O stretch .
  • ¹H NMR : Signals at δ 1.33–1.37 (ester CH₃), δ 8.29 (E-alkene proton), and δ 11.87 (amide NH) confirm regiochemistry .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 369 [M-1]⁻) validate the molecular formula .

Advanced: How to resolve contradictions in spectral data (e.g., unexpected NH or alkene signals)?

Answer:

  • Dynamic Effects : Rotamers or hydrogen bonding (e.g., NH─O=C interactions) can split NMR signals. Use variable-temperature NMR to observe coalescence .
  • Steric Hindrance : Bulky substituents (e.g., diethylamino groups) may restrict alkene rotation, causing duplicate signals. Computational modeling (DFT) can predict preferred conformers .
  • Impurity Identification : LC-MS/MS or 2D NMR (e.g., HSQC) detects byproducts like unreacted aldehyde or hydrolyzed esters .

Basic: What in vitro assays evaluate its antioxidant activity?

Answer:

  • DPPH Radical Scavenging : Measures reduction of 1,1-diphenyl-2-picrylhydrazyl radicals at 517 nm. IC₅₀ values <50 μM indicate high activity .
  • Nitric Oxide (NO) Scavenging : Quantifies inhibition of sodium nitroprusside-generated NO in phosphate buffer (pH 7.4) .
  • Lipid Peroxidation : Ferric chloride-induced oxidation of rat brain homogenate; activity correlates with thiobarbituric acid-reactive substance (TBARS) reduction .

Q. Example Result :

  • Phenolic derivatives (e.g., 4-hydroxyphenyl) show 70–83% inhibition of lipid peroxidation vs. control .

Advanced: How to design in vivo studies for anti-inflammatory activity?

Answer:

  • Carrageenan-Induced Paw Edema : Administer compound (50–100 mg/kg, oral) 1 hour before carrageenan injection. Measure paw volume at 0, 1, 3, and 5 hours. Compare to diclofenac (standard, 85% inhibition) .
  • Mechanistic Probes :
    • COX-2 Inhibition : ELISA kits quantify prostaglandin E₂ (PGE₂) levels in serum.
    • Cytokine Profiling : ELISA for TNF-α and IL-6 in plasma .
  • Dose-Response : Optimize bioavailability using pharmacokinetic studies (e.g., AUC via LC-MS) .

Basic: What substituents enhance biological activity?

Answer:

  • Electron-Donating Groups : 4-Hydroxy, 4-methoxy, or 4-dimethylamino substituents increase antioxidant and anti-inflammatory activity due to improved radical scavenging .
  • Steric Effects : Bulky groups (e.g., benzyl) reduce activity by hindering target binding .

Q. SAR Table :

Substituent (R)Antioxidant IC₅₀ (μM)Anti-Inhibition (%)
4-OH28.583.1
4-OCH₃34.278.9
4-N(CH₂CH₃)₂41.772.5

Advanced: How to model structure-activity relationships (SAR) computationally?

Answer:

  • Docking Studies : Use AutoDock Vina to simulate binding to targets like COX-2 (PDB ID: 5KIR). Focus on hydrogen bonds with Tyr385 and hydrophobic interactions with Val349 .
  • QSAR Models : Develop 2D/3D descriptors (e.g., logP, polar surface area) using MOE or Schrödinger. Validate with leave-one-out cross-validation (R² >0.8) .
  • MD Simulations : GROMACS for 100 ns trajectories to assess stability of ligand-protein complexes .

Basic: What post-synthetic modifications are feasible?

Answer:

  • Hydrogenation : Reduce the tetrahydrobenzo[b]thiophene ring to decalin analogs using Pd/C under H₂ .
  • Ester Hydrolysis : Treat with NaOH/EtOH to convert the methyl ester to a carboxylic acid for prodrug strategies .
  • Oxidation : Convert methoxy groups to quinones using KMnO₄ in acidic conditions .

Advanced: How to characterize oxidation products and their stability?

Answer:

  • LC-HRMS : Identify quinone derivatives (e.g., m/z +16 for hydroxylation).
  • Kinetic Studies : Monitor degradation in buffer (pH 7.4) at 37°C. Phenolic derivatives degrade faster (t₁/₂ = 2 hours) due to auto-oxidation .
  • Stabilization Strategies : Encapsulate in cyclodextrins or PEGylate to enhance shelf life .

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